molecular formula C20H17Cl2N3O2S B2530305 3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 443664-14-0

3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2530305
CAS RN: 443664-14-0
M. Wt: 434.34
InChI Key: DTQWRVHPVFJBGH-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a nitrogen-containing bicyclic compound . It has a molecular formula of C19H13Cl2N3OS and a molecular weight of 402.29 . This compound is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of similar compounds involves various analytical techniques . The reaction mass is heated for two hours with a catalytic amount of Tetrabutylammonium bromide . The obtained product is further purified using ethanol .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation: Cc1ccc2nc3sc (C (=O)Nc4cccc (Cl)c4Cl)c (N)c3cc2c1 .


Physical And Chemical Properties Analysis

The compound has a DMSO solubility that is currently unknown . More research would be needed to determine other physical and chemical properties.

Scientific Research Applications

Synthesis of 1,2,4-Triazole-Containing Scaffolds

This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds . These unique heterocyclic compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Inhibitor of Pyruvate Dehydrogenase Kinases (PDKs)

The compound has been found to be a potent and subtype-selective inhibitor of PDKs . PDKs are serine/threonine kinases that are directly involved in altered cancer cell metabolism, resulting in cancer aggressiveness and resistance .

Therapeutic Potential in Pancreatic Ductal Adenocarcinoma

The compound has shown therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma . It has been found to induce cancer cell death at low micromolar doses, being extremely effective against human pancreatic KRAS mutated cancer cells .

Development of Orally Available Bone Anabolic Agents

The compound has been used in the development of orally available bone anabolic agents . In this study, C4-piperidine derivatives with polar functional groups were synthesized .

Synthesis of Pyrroloquinolines and Fused-Ring Pyrrolopyridines

The compound has been used in the synthesis of 3-amino-2-carboxamide pyrroloquinolines and fused-ring pyrrolopyridines . This efficient synthesis was achieved via a Thorpe–Ziegler transformation .

Discovery of New Drug Candidates

The compound stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c1-20(2)7-13-9(14(26)8-20)6-10-16(23)17(28-19(10)25-13)18(27)24-12-5-3-4-11(21)15(12)22/h3-6H,7-8,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQWRVHPVFJBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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